molecular formula C10H8BNO4 B13654767 5-Boronoisoquinoline-3-carboxylic acid

5-Boronoisoquinoline-3-carboxylic acid

Cat. No.: B13654767
M. Wt: 216.99 g/mol
InChI Key: AAXGQLADVAGFAB-UHFFFAOYSA-N
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Description

5-Boronoisoquinoline-3-carboxylic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Boronoisoquinoline-3-carboxylic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction can be performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters . Another method involves the use of Grignard reagents followed by carboxylation to form the desired carboxylic acid .

Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: 5-Boronoisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Boronoisoquinoline-3-carboxylic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8BNO4

Molecular Weight

216.99 g/mol

IUPAC Name

5-boronoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8BNO4/c13-10(14)9-4-7-6(5-12-9)2-1-3-8(7)11(15)16/h1-5,15-16H,(H,13,14)

InChI Key

AAXGQLADVAGFAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(N=CC2=CC=C1)C(=O)O)(O)O

Origin of Product

United States

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